
FTase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FTase-IN-1 is a farnesyltransferase inhibitor, a class of compounds that inhibit the enzyme farnesyltransferase. Farnesyltransferase is responsible for the post-translational modification of proteins, particularly the addition of a farnesyl group to the Ras protein, which is crucial for its attachment to the plasma membrane and subsequent signal transduction. This modification is essential for the activation of Ras proteins, which play a significant role in the development of various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FTase-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
FTase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance its inhibitory properties .
Aplicaciones Científicas De Investigación
FTase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of farnesylation and its role in protein function.
Biology: Employed in research to understand the biological pathways involving Ras proteins and their regulation.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers driven by aberrant Ras signaling.
Industry: Utilized in the development of targeted therapies and diagnostic tools for cancer research.
Mecanismo De Acción
FTase-IN-1 exerts its effects by inhibiting the enzyme farnesyltransferase, preventing the farnesylation of Ras proteins. This inhibition disrupts the attachment of Ras proteins to the plasma membrane, thereby blocking their ability to transmit signals that promote cell growth and division. The molecular targets of this compound include the active site of farnesyltransferase and the Ras proteins themselves. The pathways involved in its mechanism of action are primarily related to the inhibition of Ras-mediated signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Tipifarnib: Another farnesyltransferase inhibitor with similar mechanisms of action.
Lonafarnib: Inhibits farnesyltransferase and has been studied for its potential in treating progeria and certain cancers.
BMS-214662: A farnesyltransferase inhibitor with potent anticancer activity.
Uniqueness of FTase-IN-1
This compound is unique in its structural features and biological activity. It has been shown to have a higher specificity for farnesyltransferase compared to other inhibitors, making it a valuable tool for studying the enzyme’s role in cancer and other diseases. Additionally, its ability to inhibit farnesylation with minimal off-target effects makes it a promising candidate for therapeutic development .
Propiedades
Fórmula molecular |
C23H16N2O2S |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-[1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone |
InChI |
InChI=1S/C23H16N2O2S/c1-14(26)20-13-16(19-7-4-5-11-25(19)20)23(27)15-9-10-18-22(12-15)28-21-8-3-2-6-17(21)24-18/h2-13,24H,1H3 |
Clave InChI |
QPASHDWXDWXGRX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


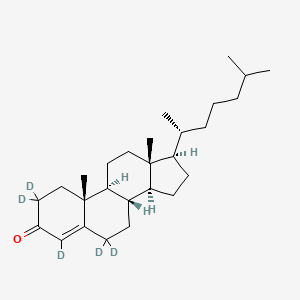

![[Glu4]-Oxytocin](/img/structure/B12413330.png)
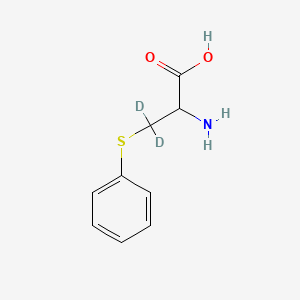

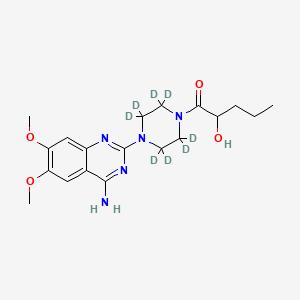
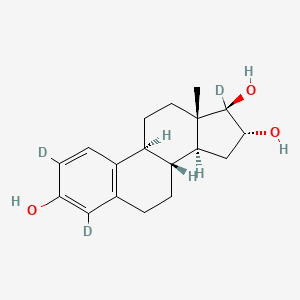
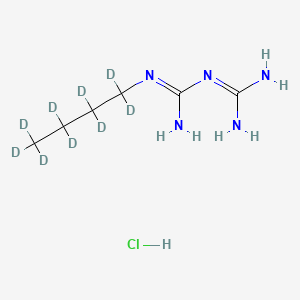

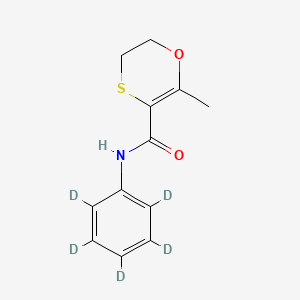
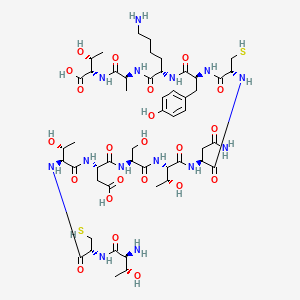
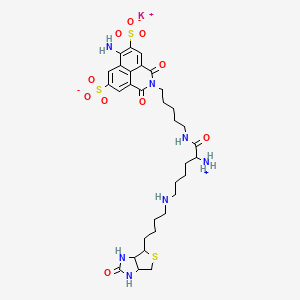

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
